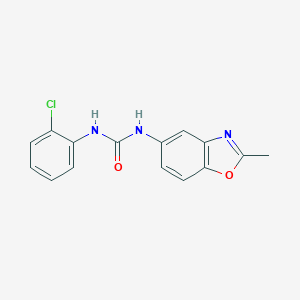
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea, also known as CMU, is a synthetic compound that has been widely used in scientific research. CMU is a urea derivative that has been found to have a variety of biological effects, making it useful in a range of research applications.
Mécanisme D'action
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, reward, and addiction. By blocking the activation of this receptor, 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea has been found to reduce the effects of opioids, making it a useful tool in the study of opioid addiction and overdose.
Biochemical and Physiological Effects:
In addition to its effects on the mu-opioid receptor, 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea has also been found to have other biochemical and physiological effects. These include the inhibition of nitric oxide synthase, which is involved in the regulation of blood pressure and inflammation, and the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea for lab experiments is its selectivity for the mu-opioid receptor, which allows researchers to study the effects of this receptor in isolation. However, one limitation of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Orientations Futures
There are several potential future directions for research involving 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea. One area of interest is the development of more potent and selective mu-opioid receptor antagonists, which could be useful in the treatment of opioid addiction and overdose. Another area of interest is the study of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea's effects on other biological targets, such as the nitric oxide synthase and monoamine oxidase enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea, and to explore its potential applications in a variety of disease models.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea involves the reaction of 2-amino-5-chlorobenzophenone with 2-methylbenzoxazole-5-carboxylic acid, followed by the addition of urea. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea has been used in a variety of scientific research applications, including studies of the central nervous system, cancer, and various other diseases. One of the most significant applications of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea is in the study of opioid receptors, where it has been found to act as a selective antagonist of the mu-opioid receptor.
Propriétés
Nom du produit |
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
|---|---|
Formule moléculaire |
C15H12ClN3O2 |
Poids moléculaire |
301.73 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
InChI |
InChI=1S/C15H12ClN3O2/c1-9-17-13-8-10(6-7-14(13)21-9)18-15(20)19-12-5-3-2-4-11(12)16/h2-8H,1H3,(H2,18,19,20) |
Clé InChI |
OAUVFSHBZNOBRI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
SMILES canonique |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)

